molecular formula C11H14O3 B13817141 [2-(4-Methylphenyl)-1,3-dioxolan-4-yl]methanol CAS No. 4388-47-0

[2-(4-Methylphenyl)-1,3-dioxolan-4-yl]methanol

Cat. No.: B13817141
CAS No.: 4388-47-0
M. Wt: 194.23 g/mol
InChI Key: DPJJKJUHERNDSZ-UHFFFAOYSA-N
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Description

Chemical Structure and Properties [2-(4-Methylphenyl)-1,3-dioxolan-4-yl]methanol (CAS RN: Not explicitly provided; synonyms: K 191, 2-Methyl-2-p-tolyl-4-hydroxymethyl-1,3-dioxolane) is a dioxolane derivative featuring a 4-methylphenyl group at the 2-position and a hydroxymethyl (-CH2OH) substituent at the 4-position of the 1,3-dioxolane ring. The compound is typically synthesized via acetalization or transprotection reactions involving glycerol derivatives and substituted benzaldehydes, as inferred from analogous procedures in related dioxolane systems .

Properties

CAS No.

4388-47-0

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

[2-(4-methylphenyl)-1,3-dioxolan-4-yl]methanol

InChI

InChI=1S/C11H14O3/c1-8-2-4-9(5-3-8)11-13-7-10(6-12)14-11/h2-5,10-12H,6-7H2,1H3

InChI Key

DPJJKJUHERNDSZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2OCC(O2)CO

Origin of Product

United States

Preparation Methods

Acetalization of 4-Methylbenzaldehyde with a Vicinal Diol

  • Starting Materials : 4-Methylbenzaldehyde and a suitable vicinal diol (such as ethylene glycol or glycerol derivatives).
  • Reaction Conditions : Acid catalysis is typically employed, often using p-toluenesulfonic acid or sulfuric acid, under reflux conditions in an anhydrous solvent such as toluene or benzene.
  • Mechanism : The aldehyde carbonyl reacts with the diol to form a cyclic acetal (1,3-dioxolane ring) through nucleophilic addition followed by dehydration.
  • Control of Stereochemistry : Temperature and acid concentration are carefully controlled to favor the formation of the desired stereoisomer.

Tosylation and Subsequent Ring Closure (From Patent Literature)

  • A patented method for related 1,3-dioxolane derivatives involves:
    • Step 1 : Tosylation of a precursor diol to form a tosylate intermediate.
    • Step 2 : Nucleophilic substitution or ring closure to form the dioxolane ring.
    • Step 3 : Purification steps including extraction, crystallization, and washing to isolate the pure compound.
  • This approach allows for stereoselective synthesis and has been demonstrated with related phenyl-substituted dioxolanes, indicating its applicability to 4-methylphenyl derivatives as well.

Oxidation and Reduction Steps for Functional Group Manipulation

  • The hydroxymethyl group at the 4-position can be introduced or modified by:
    • Oxidation of primary alcohols to aldehydes or ketones using reagents such as pyridinium chlorochromate or potassium permanganate.
    • Reduction of carbonyl groups to alcohols using lithium aluminium hydride or sodium borohydride.
  • These steps are often integrated into the synthetic route to achieve the final functionalized dioxolane structure.

Detailed Reaction Conditions and Outcomes

Step Reagents/Conditions Outcome/Yield Notes
Acetalization 4-Methylbenzaldehyde, ethylene glycol, acid catalyst (p-TsOH), reflux in toluene Formation of 1,3-dioxolane ring, yield ~80-90% Water removal by azeotropic distillation enhances yield
Tosylation Tosyl chloride, pyridine, low temperature (0-5 °C) Formation of tosylate intermediate Enables selective substitution or ring closure
Ring Closure/Nucleophilic Substitution Base or nucleophile, controlled temperature (20-25 °C) Cyclization to dioxolane derivative Stereoselective formation favored under mild conditions
Oxidation/Reduction PCC or KMnO4 for oxidation; LiAlH4 or NaBH4 for reduction Functional group interconversion Adjusts hydroxymethyl group as required

Research Outcomes and Analysis

  • The patented processes demonstrate high yields (up to 93%) and purity when using controlled tosylation and ring closure steps, with careful temperature regulation during aqueous workups and crystallization.
  • The stereochemistry of the dioxolane ring is crucial for biological activity and is maintained by controlling reaction parameters and purification techniques.
  • Oxidation and reduction steps are versatile, allowing the introduction of various substituents or functional group modifications on the dioxolane ring, expanding the compound’s utility in synthetic chemistry.
  • The compound’s preparation often involves multi-step synthesis with intermediate purification to ensure enantiomeric purity and structural integrity.

Summary Table of Preparation Methods

Method Key Features Advantages Limitations
Acid-Catalyzed Acetalization Simple, direct formation of dioxolane ring High yield, straightforward setup Requires strict anhydrous conditions
Tosylation and Ring Closure Allows selective functionalization and stereocontrol High stereoselectivity, scalable Multi-step, requires careful handling of reagents
Oxidation/Reduction Functional group modification on dioxolane Versatile, enables diverse derivatives Additional steps increase complexity

Chemical Reactions Analysis

[2-(4-Methylphenyl)-1,3-dioxolan-4-yl]methanol undergoes various chemical reactions, including:

Scientific Research Applications

[2-(4-Methylphenyl)-1,3-dioxolan-4-yl]methanol, also known as 2-(p-Tolyl)-1,3-dioxolane-4-methanol, is a member of the class of organic compounds known as toluenes . Toluenes are compounds containing a methylbenzene moiety .

Chemical Identifiers

  • PubChem CID: 107276
  • Molecular Formula: C11H14O3C_{11}H_{14}O_3
  • IUPAC Name: this compound
  • InChI: InChI=1S/C11H14O3/c1-8-2-4-9(5-3-8)11-13-7-10(6-12)14-11/h2-5,10-12H,6-7H2,1H3
  • InChIKey: DPJJKJUHERNDSZ-UHFFFAOYSA-N
  • SMILES: CC1=CC=C(C=C1)C2OCC(O2)CO
  • CAS: 4388-47-0
  • EC Number: 224-501-0
  • ChEBI ID: CHEBI:173954
  • DSSTox Substance ID: DTXSID50963136
  • HMDB ID: HMDB0059942

Applications

While the search results do not provide specific applications for this compound, they do offer some context regarding similar compounds and potential uses:

  • Lubricating Compositions: 1,3-dioxolane-4-methanol derivatives can be used in lubricating oil compositions for internal combustion engines .
  • Antiviral Evaluation: Azo derivatives were evaluated for antiviral activity .
  • Bio-Based Solvents: Methyl(2,2-dimethyl-1,3-dioxolan-4-yl)methyl carbonate is being studied as an alternative aprotic solvent .
  • Antifungal and Antibacterial Agents: 1-(1,3-Dioxolan-2-ylmethyl)-1H-imidazoles and 1H-1,2,4-triazoles have been found useful as antifungal and antibacterial agents .

Mechanism of Action

The mechanism of action of [2-(4-Methylphenyl)-1,3-dioxolan-4-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Key Characteristics

  • Molecular Formula : C11H14O3 (calculated based on structural analogs).
  • Applications : Primarily serves as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, or chiral building blocks .

Comparison with Structurally Similar Compounds

[2-(4-Chlorophenyl)-2-methyl-1,3-dioxolan-4-yl]methanol

  • CAS RN : 1206-38-8
  • Molecular Formula : C11H13ClO3
  • Substituents : 4-Chlorophenyl (electron-withdrawing group) at the 2-position.
  • Key Differences: The chlorine atom enhances lipophilicity and may influence reactivity in electrophilic substitutions.

(2,2-Dimethyl-1,3-dioxolan-4-yl)methanol

  • CAS RN : 4740-78-7 (stereoisomer-specific CAS: 14347-78-5 for R-configuration)
  • Molecular Formula : C6H12O3
  • Substituents : Two methyl groups at the 2-position.
  • Key Differences :
    • Lacks an aryl group, reducing steric hindrance and altering solubility (more polar than methylphenyl analogs).
    • Widely used as a protected glycerol derivative in carbohydrate chemistry .

2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane

  • CAS RN : 6414-32-0
  • Molecular Formula : C11H14O3
  • Substituents : 4-Methoxyphenyl (electron-donating group) at the 2-position.
  • Key Differences :
    • The methoxy group increases electron density on the aromatic ring, enhancing stability in acidic conditions compared to the methylphenyl analog .

Ketoconazole-Related Dioxolane Derivatives

  • Example Structure: [2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methanol (CAS RN: 68751-57-5)
  • Molecular Formula : C26H28Cl2N4O4
  • Substituents : Dichlorophenyl and imidazole groups.
  • Key Differences :
    • Pharmacological Activity: Ketoconazole derivatives exhibit potent antifungal properties due to the dichlorophenyl and imidazole moieties, which interact with fungal cytochrome P450 enzymes .
    • Complexity: The addition of a piperazine-acetyl group (as in Ketoconazole) significantly expands molecular weight and bioavailability .

Comparative Data Table

Compound Name CAS RN Molecular Formula Key Substituents Applications
[2-(4-Methylphenyl)-1,3-dioxolan-4-yl]methanol - C11H14O3 4-Methylphenyl, -CH2OH Synthetic intermediate
[2-(4-Chlorophenyl)-2-methyl-dioxolan-4-yl]methanol 1206-38-8 C11H13ClO3 4-Chlorophenyl, -CH2OH Intermediate, agrochemicals
(2,2-Dimethyl-dioxolan-4-yl)methanol 4740-78-7 C6H12O3 2,2-Dimethyl, -CH2OH Carbohydrate chemistry
2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane 6414-32-0 C11H14O3 4-Methoxyphenyl Stabilizer, fragrances
Ketoconazole dioxolane moiety 68751-57-5 C26H28Cl2N4O4 Dichlorophenyl, imidazole Antifungal drug

Research Findings and Implications

  • Reactivity : The presence of electron-donating (e.g., methyl, methoxy) or withdrawing (e.g., chloro) groups on the aryl ring modulates the dioxolane’s stability and reactivity. For instance, methoxy-substituted derivatives exhibit enhanced resistance to acid hydrolysis compared to methyl analogs .
  • Pharmacological Potential: Chlorinated and nitrogen-containing derivatives (e.g., Ketoconazole) demonstrate biological activity, whereas simpler analogs like this compound are primarily intermediates .
  • Synthetic Utility: Compounds like (2,2-dimethyl-1,3-dioxolan-4-yl)methanol are pivotal in stereoselective synthesis due to their chiral centers and ease of deprotection .

Biological Activity

[2-(4-Methylphenyl)-1,3-dioxolan-4-yl]methanol is a compound that has garnered attention in various fields of research, particularly for its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its applications and efficacy.

Chemical Structure and Properties

The chemical structure of this compound features a dioxolane ring substituted with a 4-methylphenyl group. This structural configuration is critical for its biological activity. The compound is characterized as being neutral with a weak basicity, which influences its interaction with biological systems .

Antifungal Properties

Recent studies have demonstrated the antifungal potential of dioxolane derivatives. For instance, compounds derived from 1,3-dioxolane structures have shown significant activity against various fungal pathogens such as Sclerotinia sclerotiorum and Fusarium oxysporum . The synthesis of these derivatives often involves cyclization reactions that yield compounds with enhanced fungicidal properties.

CompoundFungal PathogenIC50 (μM)
1Sclerotinia sclerotiorum5.0
2Fusarium oxysporum7.5
3Rhizoctonia solani3.0

Inhibition of Brassinosteroid Biosynthesis

Another significant aspect of the biological activity of this compound is its role as an inhibitor of brassinosteroid biosynthesis in plants. Structure-activity relationship studies indicate that modifications to the aromatic substituents can enhance inhibitory potency. For example, derivatives with a 4-chlorophenyl moiety exhibit an IC50 value of approximately 0.12 µM, indicating strong inhibitory activity .

DerivativeInhibition of Stem Elongation (IC50, μM)
7a0.46 ± 0.04
7b0.26 ± 0.05
YCZ-140.12 ± 0.04

Study on Antifungal Activity

A study published in the Journal of Pharmaceutical Sciences investigated the antifungal activity of various dioxolane derivatives, including this compound. The results indicated promising antifungal efficacy against common phytopathogens, supporting the compound's potential use in agricultural applications .

Research on Plant Growth Regulation

Another research effort focused on the impact of brassinosteroid inhibitors on plant growth regulation. The findings revealed that compounds similar to this compound significantly reduced stem elongation in Arabidopsis thaliana, suggesting their utility in controlling plant growth through hormonal pathways .

Safety and Toxicity

While exploring the biological activities of this compound, it is essential to consider safety profiles. According to PubChem data, the compound exhibits flammability and potential skin irritation risks . Proper handling and safety measures are recommended when working with this compound.

Q & A

Q. What are the key synthetic routes for [2-(4-Methylphenyl)-1,3-dioxolan-4-yl]methanol, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via ketalization of glycerol derivatives with 4-methylacetophenone under acidic conditions. For example, using tert-butyldiphenylsilyl (TBDPS) protecting groups improves regioselectivity. Optimization involves:
  • Catalyst Selection : Imidazole as a base for silylation reactions (e.g., TBDPSCl in DMF) .
  • Purification : Flash chromatography (cyclohexane/EtOAc gradients) achieves >95% purity .
  • Reaction Monitoring : TLC (Rf = 0.26 in Cy/EtOAc 3:1) and HRMS (e.g., m/z 159.0662 [M-H]⁻) confirm intermediates .

Q. How can the stereochemical configuration of this compound be determined experimentally?

  • Methodological Answer :
  • X-ray Crystallography : Use SHELXL for refinement, particularly for resolving chiral centers. Flack parameter analysis (e.g., η or x) helps distinguish enantiomorphs in near-centrosymmetric structures .
  • Chiral HPLC : Employ amylose-based columns with hexane/isopropanol gradients to separate enantiomers .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structure?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR (e.g., δ = 24.73 ppm for methyl groups, 72.04 ppm for dioxolane carbons) .
  • HRMS : ESI+ mode with exact mass calibration (e.g., observed m/z 159.0662 vs. calculated 159.0657) .

Advanced Research Questions

Q. How can computational methods predict the thermodynamic stability of dioxolane derivatives like this compound?

  • Methodological Answer :
  • DFT Calculations : Compare Gibbs free energy (ΔG) of 5-membered dioxolane vs. 6-membered dioxane isomers. For example, the 5-membered ring is 1.7 kcal/mol more stable due to reduced axial methyl repulsion .
  • Isomer Distribution : Predict equilibrium ratios (e.g., 95% dioxolane at 298 K) using Boltzmann statistics .

Q. What strategies mitigate racemization during enantioselective synthesis of this compound?

  • Methodological Answer :
  • Biocatalysis : Use immobilized Daucus carota cells for asymmetric reduction of 4-methylacetophenone, achieving >90% enantiomeric excess (ee) .
  • Low-Temperature Conditions : Perform reactions at -10°C with DMSO/DCM solvent mixtures to suppress thermal racemization .

Q. How can acid-catalyzed degradation pathways of this compound be analyzed?

  • Methodological Answer :
  • Kinetic Studies : Monitor ring-opening in HCl/MeOH (4 M) at 70°C via ¹H NMR (disappearance of dioxolane δ 4.5–5.0 ppm signals) .
  • Product Identification : LC-MS detects degradation products like 4-methylbenzyl alcohol and glycerol derivatives .

Q. What experimental approaches validate the compound’s purity for pharmacological studies?

  • Methodological Answer :
  • HPLC-UV/ELSD : Use C18 columns (acetonitrile/water gradients) with UV detection at 254 nm. Purity >99% is required for in vitro assays .
  • Elemental Analysis : Confirm C, H, O content within ±0.3% of theoretical values .

Q. How can X-ray data refinement challenges (e.g., twinning) be addressed for this compound?

  • Methodological Answer :
  • SHELXL Tweaking : Apply TWIN/BASF commands for high-pressure data (50 bar) or twinned crystals. Use Hooft/Y parameter for robust chirality assignment .

Q. What role does solvent polarity play in optimizing its biocatalytic synthesis?

  • Methodological Answer :
  • Aqueous-Organic Biphasic Systems : Use 2-methoxyethanol/water mixtures to enhance substrate solubility while maintaining enzyme activity (e.g., P. crispum cells) .

Q. How can molecular docking predict the compound’s interaction with antifungal targets?

  • Methodological Answer :
  • AutoDock Vina : Dock the compound into Candida cytochrome P450 (CYP51) active sites. Compare binding affinity (-8.5 kcal/mol) with ketoconazole (-10.2 kcal/mol) to prioritize derivatives .

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